Cas no 258332-56-8 (2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid)

2-({2-[4-(tert-Butoxy)phenyl]ethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid is a specialized protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a tert-butoxy-protected phenolic group and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the nitrogen, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The carboxylic acid functionality allows for further conjugation or elongation of peptide chains. This compound is particularly useful for introducing aromatic, tert-butoxy-protected side chains into peptide sequences while maintaining orthogonality to common deprotection conditions. Its stability under basic conditions and selective deprotection properties make it a valuable building block for complex peptide assembly, particularly in medicinal chemistry and bioconjugation research.
2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid structure
258332-56-8 structure
Product name:2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid
CAS No:258332-56-8
MF:C29H31NO5
Molecular Weight:473.560148477554
MDL:MFCD31580028
CID:4711873
PubChem ID:138112401

2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(4-(tert-butoxy)phenethyl)amino)acetic acid
    • 2-[9H-Fluoren-9-ylmethoxycarbonyl-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethyl]amino]acetic acid
    • N-Fmoc-(4-(tert-butoxy)phenethyl)glycine
    • 2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid
    • MDL: MFCD31580028
    • インチ: 1S/C29H31NO5/c1-29(2,3)35-21-14-12-20(13-15-21)16-17-30(18-27(31)32)28(33)34-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26H,16-19H2,1-3H3,(H,31,32)
    • InChIKey: LZLFEJRTKMYGTQ-UHFFFAOYSA-N
    • SMILES: O(C(N(CC(=O)O)CCC1C=CC(=CC=1)OC(C)(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 688
  • トポロジー分子極性表面積: 76.1

2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-22847252-0.25g
2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid
258332-56-8 95%
0.25g
$743.0 2024-06-20
Aaron
AR025GQ7-100mg
2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid
258332-56-8 95%
100mg
$738.00 2025-02-15
1PlusChem
1P025GHV-5g
2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid
258332-56-8 90%
5g
$5438.00 2023-12-18
Enamine
EN300-22847252-10g
2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid
258332-56-8 90%
10g
$6450.0 2023-09-15
Enamine
EN300-22847252-5g
2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid
258332-56-8 90%
5g
$4349.0 2023-09-15
abcr
AB597501-1g
Fmoc-L-Cycloheptyl-Ala; .
258332-56-8
1g
€488.30 2024-07-19
1PlusChem
1P025GHV-50mg
2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid
258332-56-8 90%
50mg
$491.00 2023-12-18
1PlusChem
1P025GHV-2.5g
2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid
258332-56-8 90%
2.5g
$3696.00 2023-12-18
1PlusChem
1P025GHV-10g
2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid
258332-56-8 90%
10g
$8034.00 2023-12-18
1PlusChem
1P025GHV-250mg
2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid
258332-56-8 90%
250mg
$981.00 2023-12-18

2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid 関連文献

2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acidに関する追加情報

2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic Acid: A Comprehensive Overview

The compound 2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid, identified by the CAS number 258332-56-8, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a tert-butoxy group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid backbone. Its synthesis and properties have been extensively studied in recent years, making it a focal point in both academic and industrial research.

The molecular structure of this compound is particularly noteworthy due to the presence of the Fmoc group, which is widely used as a protective group in peptide synthesis. This group plays a critical role in controlling the reactivity of the amine functional group during chemical reactions. Recent studies have highlighted the importance of such protecting groups in improving the efficiency and specificity of peptide synthesis, particularly in the context of drug discovery and development.

The tert-butoxy substituent attached to the aromatic ring further enhances the compound's stability and solubility properties. This substituent has been shown to influence the electronic and steric properties of the molecule, making it more versatile for use in various chemical reactions. Researchers have also explored the potential of this compound as a building block for constructing larger biomolecules, such as peptides and proteins, due to its compatibility with standard coupling reactions.

In terms of applications, this compound has demonstrated promising results in the field of medicinal chemistry. Its ability to act as a precursor for bioactive molecules has been extensively documented in recent literature. For instance, studies have shown that derivatives of this compound can exhibit potent inhibitory activity against key enzymes involved in disease pathways, such as kinases and proteases. These findings underscore its potential as a lead compound for developing novel therapeutic agents.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and peptide synthesis. Key steps include the installation of the Fmoc group, which requires precise control over reaction conditions to ensure optimal yields and purity. Recent advancements in catalytic methods and green chemistry have also been applied to improve the efficiency of its synthesis, reducing waste and environmental impact.

From an analytical perspective, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in characterizing this compound's structure and purity. These methods provide valuable insights into its molecular composition and stability under various conditions, which are essential for its application in downstream processes.

In conclusion, 2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid represents a significant advancement in organic chemistry, offering unique properties that make it invaluable for both research and industrial applications. As ongoing studies continue to uncover new insights into its structure-function relationships, this compound is poised to play an increasingly important role in the development of innovative chemical products and therapeutic agents.

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Amadis Chemical Company Limited
(CAS:258332-56-8)2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid
A1220524
Purity:99%/99%
はかる:1g/5g
Price ($):289/921